4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Description
Crystallographic Analysis and Conformational Isomerism
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (CAS 874839-24-4) features a hybrid architecture comprising a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 3 and a benzenesulfonamide moiety connected via an ether linkage. While direct single-crystal X-ray diffraction data for this compound is absent in published literature, structural analogs and computational models provide insights into its conformational preferences.
The molecule adopts a planar configuration at the pyridine ring (dihedral angle < 5° relative to the benzene ring) due to conjugation between the oxygen linker and aromatic systems. The sulfonamide group (-SO₂NH₂) exhibits a tetrahedral geometry around sulfur, with S–O bond lengths averaging 1.43 Å and S–N distances of 1.62 Å, consistent with delocalized π-bonding in the sulfonyl group. The trifluoromethyl group adopts a staggered conformation relative to the pyridine ring, minimizing steric clashes with adjacent substituents.
Table 1: Key Bond Parameters (Theoretical)
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C(aryl)–O(ether) | 1.36 | C–O–C: 118 |
| S–O (sulfonamide) | 1.43 | O–S–O: 119 |
| C–F (CF₃) | 1.33 | F–C–F: 109.5 |
Conformational isomerism arises primarily from rotation about the C(aryl)–O bond, with energy barriers estimated at ~8 kcal/mol via density functional theory (DFT). The sulfonamide group can adopt syn or anti orientations relative to the pyridine nitrogen, influencing hydrogen-bonding potential.
Electronic Structure and Quantum Chemical Calculations
The electronic properties of this compound are dominated by the strong electron-withdrawing effects of the -CF₃ and -SO₂NH₂ groups. DFT calculations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate chemical reactivity.
- Charge Distribution :
- Pyridine N: -0.43 e
- Sulfonamide S: +2.12 e
- CF₃ F: -0.28 e (each)
The trifluoromethyl group induces significant polarization in the pyridine ring, with a 0.15 e charge depletion at the ortho and para positions relative to the -CF₃ substituent. The sulfonamide group acts as a strong electron acceptor, with partial positive charges on sulfur (+2.12 e) and nitrogen (+0.35 e).
Figure 1: Frontier Molecular Orbitals
- HOMO: Localized on the benzene ring and sulfonamide oxygen lone pairs.
- LUMO: Dominated by the pyridine π* system and CF₃ σ* orbitals.
Spectroscopic correlations include:
Comparative Analysis of Trifluoromethylpyridine-Sulfonamide Hybrid Architectures
The structural and electronic features of this compound were compared to related hybrids:
Table 2: Structural Comparison of Analogous Compounds
Key trends:
- Electron-Withdrawing Effects : The 3-CF₃ substitution on pyridine creates a stronger electron-deficient ring compared to 5-CF₃ analogs, increasing electrophilicity at the para position by 12% (NPA charges).
- Hydrogen-Bonding Capacity : The primary sulfonamide (-SO₂NH₂) forms stronger intermolecular H-bonds (ΔG = -3.8 kcal/mol) than N,N-dimethylated derivatives.
- Conformational Rigidity : Ether-linked hybrids exhibit 25% lower rotational freedom about the aryl-oxygen bond compared to alkyl-linked analogs.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-7-17-11(10)20-8-3-5-9(6-4-8)21(16,18)19/h1-7H,(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGJYDJAJPBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193979 | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874839-24-4 | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874839-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(Trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)pyridine with a suitable benzenesulfonamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Substituent Variations on the Pyridine Ring
Compound 17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide)
- Key Differences : The pyridine ring is substituted with benzyloxy and three methyl groups, increasing steric bulk and hydrophobicity compared to the trifluoromethyl group in the target compound.
- Impact : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. This compound was synthesized via pyridine-mediated sulfonylation, a method applicable to the target compound .
- CAS 338412-13-8 (4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide) Key Differences: A naphthyridine core replaces the pyridine, with two trifluoromethyl groups. The extended aromatic system may enhance π-π stacking interactions in biological targets. Impact: Increased molecular weight (C22H14F6N4O3S vs. Reported as a candidate for drug discovery .
Modifications on the Sulfonamide Side Chain
- ZZF (4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide) Key Differences: An amino group links the pyridine and benzene rings instead of an ether oxygen. The pyridine has dimethyl substituents. The dimethyl groups may reduce metabolic instability compared to trifluoromethyl .
- CAS 338775-32-9 (4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(methylsulfanyl)phenyl]benzene-1-sulfonamide) Key Differences: A chlorine atom and methylsulfanyl group are added to the pyridine and sulfonamide side chain, respectively. The methylsulfanyl group may contribute to redox modulation. Safety data highlight precautions for handling .
Data Table: Structural and Functional Comparison
Biological Activity
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₇ClF₃NO₃S
- Molecular Weight : 337.70 g/mol
- CAS Number : 874839-13-1
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a potential therapeutic agent. The compound exhibits several pharmacological properties, including:
-
Antimicrobial Activity :
- Studies have shown that benzenesulfonamide derivatives can exhibit significant antimicrobial properties against various bacterial strains. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity against pathogens.
-
Inhibition of Enzymatic Activity :
- The compound has been reported to inhibit specific enzymes related to disease pathways. For example, it may act as an inhibitor of carbonic anhydrase, which is implicated in various physiological processes and diseases.
-
Anticancer Properties :
- Preliminary research indicates that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The sulfonamide moiety is known to interact with active sites of enzymes, potentially leading to reduced enzymatic activity.
- Membrane Disruption : The lipophilic nature imparted by the trifluoromethyl group may facilitate interaction with cellular membranes, disrupting integrity and function.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various benzenesulfonamide derivatives, this compound demonstrated potent activity against resistant strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those for non-fluorinated analogs, suggesting enhanced potency due to the trifluoromethyl substitution.
Case Study: Anticancer Activity
Research conducted on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest that the compound may trigger apoptotic pathways, making it a candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide to improve yield and purity?
- Methodological Answer :
- Use pyridine as a solvent and acid scavenger during sulfonamide bond formation, as demonstrated in analogous syntheses of benzenesulfonamide derivatives (e.g., reaction with sulfonyl chlorides) .
- Employ stepwise purification (column chromatography followed by recrystallization using petroleum ether/ethyl acetate mixtures) to isolate the product from byproducts like unreacted pyridine intermediates or sulfonic acid derivatives .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to ensure complete consumption of starting materials.
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the trifluoromethyl group and sulfonamide linkage. For example, the -NMR signal for -CF typically appears near -60 ppm .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions, as done for structurally related pyridine-sulfonamide hybrids .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass ~367.06 g/mol) to confirm synthesis success .
Q. How can researchers address solubility challenges in aqueous or organic solvents during bioactivity assays?
- Methodological Answer :
- Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility without destabilizing protein targets.
- For organic phases, optimize solvent polarity using dichloromethane (DCM) or tetrahydrofuran (THF) , guided by the compound’s logP value (~3.0) .
- Employ surfactants (e.g., Tween-80) in cell-based assays to prevent aggregation .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
- Cytotoxicity screening : Use human cell lines (e.g., HEK-293) with MTT assays to establish IC values .
- Binding studies : Perform surface plasmon resonance (SPR) to assess affinity for receptors like tyrosine kinases, leveraging the pyridine moiety’s π-π stacking potential .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer :
- Conduct metabolic stability studies using liver microsomes to identify species-specific degradation pathways (e.g., cytochrome P450 interactions) .
- Validate target engagement via knockout cell lines or CRISPR-Cas9 editing to confirm mechanism-of-action specificity .
- Cross-reference physicochemical properties (e.g., membrane permeability via PAMPA assays) to rule out false negatives due to poor bioavailability .
Q. What experimental strategies are effective for studying its environmental fate and degradation pathways?
- Methodological Answer :
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry to track degradation products in simulated environmental matrices (soil/water) .
- Apply QSAR modeling to predict biodegradation rates based on electron-withdrawing groups (e.g., -CF) and sulfonamide stability .
- Conduct photolysis studies under UV light (254 nm) to assess susceptibility to photodegradation .
Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to map interactions between the pyridine-sulfonamide scaffold and active sites (e.g., ATP-binding pockets) .
- Optimize substituents using density functional theory (DFT) to calculate electrostatic potential surfaces and predict binding affinities .
- Validate predictions with alanine scanning mutagenesis of key receptor residues .
Q. What methodologies ensure stability during long-term storage for in vivo studies?
- Methodological Answer :
- Store lyophilized samples under argon atmosphere at -80°C to prevent hydrolysis of the sulfonamide group .
- Use accelerated stability testing (40°C/75% RH for 6 months) to identify degradation thresholds .
- Formulate with cyclodextrins or liposomal encapsulation to enhance shelf life in aqueous media .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
